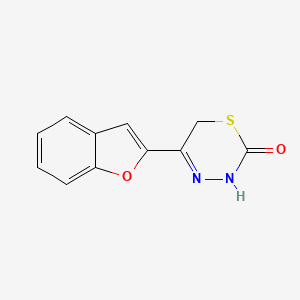
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzofuran moiety fused with a thiadiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:
作用机制
The mechanism of action of 5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of microbial cell membranes . The compound’s antioxidant activity could be attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
相似化合物的比较
Similar Compounds
Similar compounds include other benzofuran derivatives and thiadiazine-containing molecules, such as:
- 5-Phenyl-1-benzofuran-2-yl derivatives
- Benzofuran barbitone and benzofuran thiobarbitone derivatives
Uniqueness
5-(1-Benzofuran-2-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific combination of benzofuran and thiadiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
属性
CAS 编号 |
88020-07-9 |
|---|---|
分子式 |
C11H8N2O2S |
分子量 |
232.26 g/mol |
IUPAC 名称 |
5-(1-benzofuran-2-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C11H8N2O2S/c14-11-13-12-8(6-16-11)10-5-7-3-1-2-4-9(7)15-10/h1-5H,6H2,(H,13,14) |
InChI 键 |
JNRZHPKYWVCFHG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NNC(=O)S1)C2=CC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
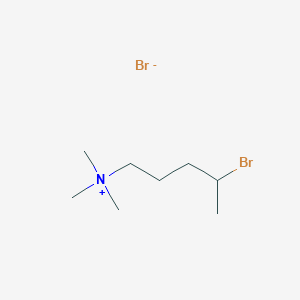


![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

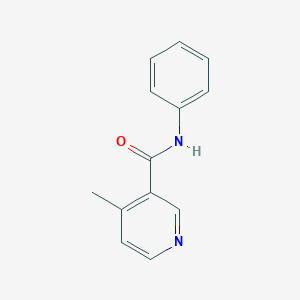
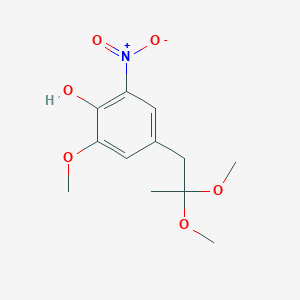
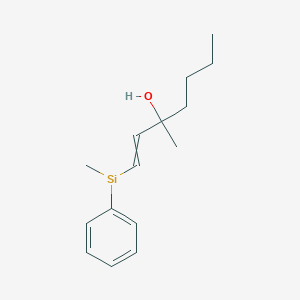
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
